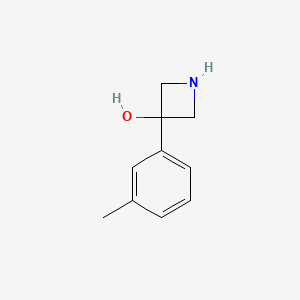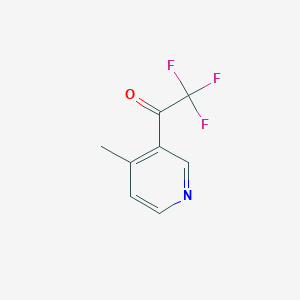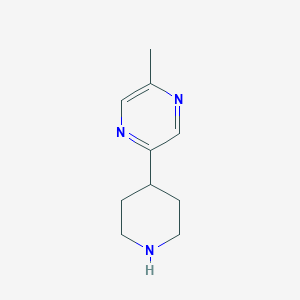
2-Methyl-5-(4-piperidinyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(piperidin-4-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group at the 2-position and a piperidinyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-5-(piperidin-4-yl)pyrazine can be achieved through several methods. One common approach involves the bromination of 2-methylpyrazine, followed by coupling with a piperidine derivative. The reaction conditions typically include the use of a palladium catalyst and a base such as potassium carbonate . Another method involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of 2-methyl-5-(piperidin-4-yl)pyrazine often involves catalytic hydrogenation of pyridine derivatives using metal-based nanocatalysts such as cobalt, ruthenium, or nickel . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(piperidin-4-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Corresponding pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
2-Methyl-5-(piperidin-4-yl)pyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-5-(piperidin-4-yl)pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-Methyl-5-(piperidin-4-yl)pyrimidine
- 2-Methyl-5-(piperidin-4-yl)oxadiazole
- 2-Methyl-5-(piperidin-4-yl)quinoline
Comparison: 2-Methyl-5-(piperidin-4-yl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-methyl-5-piperidin-4-ylpyrazine |
InChI |
InChI=1S/C10H15N3/c1-8-6-13-10(7-12-8)9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 |
InChI Key |
NPQQREMVCDDQEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


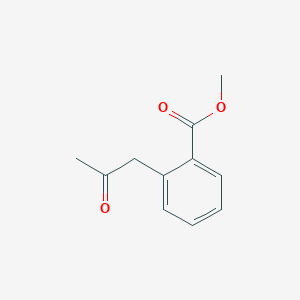
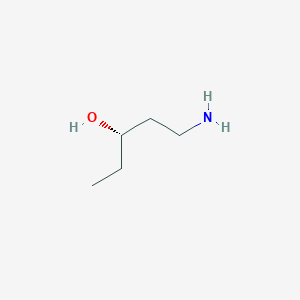
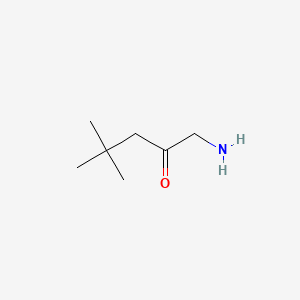
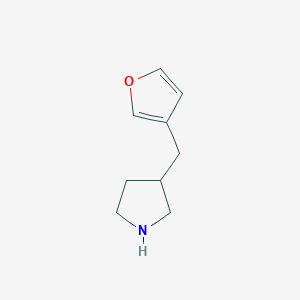
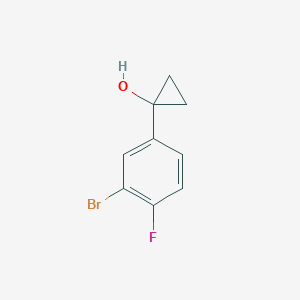

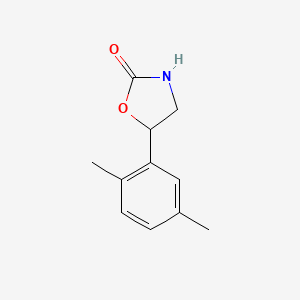
![2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15319292.png)
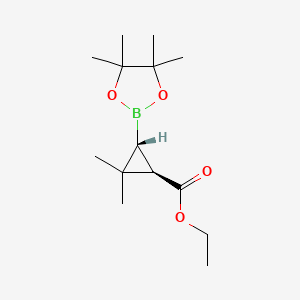
![2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B15319302.png)
![2-[2-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B15319307.png)
![1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylicacid](/img/structure/B15319317.png)
